molecular formula C26H30N6O3 B2953742 N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide CAS No. 1189871-04-2

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

Cat. No.: B2953742
CAS No.: 1189871-04-2
M. Wt: 474.565
InChI Key: HJVQSSXKTNYXDO-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a potent and selective chemical probe identified for the inhibition of PARP14, a mono-ADP-ribosyltransferase. This compound has emerged as a critical tool in oncology research, particularly in the field of cancer immunotherapy. Its primary research value lies in its ability to selectively target PARP14, which plays a role in the regulation of DNA repair pathways and immune cell function within the tumor microenvironment. Mechanistic studies indicate that by inhibiting PARP14, this compound blocks the recruitment of the MRE11-RAD50-NBS1 (MRN) complex to DNA damage sites, thereby impairing non-homologous end joining (NHEJ) repair. This activity leads to an accumulation of DNA damage and, crucially, the formation of cytoplasmic chromatin fragments which activate the cGAS-STING innate immune pathway. This cascade results in a potent type I interferon response, shifting the tumor microenvironment towards a pro-inflammatory state and enhancing anti-tumor immunity. Consequently, this PARP14 inhibitor is a valuable investigational agent for studying the intersection of DNA damage repair and immune signaling, and for evaluating novel therapeutic strategies that combine DNA damage response inhibition with immunomodulation in various cancer models. Its application extends to basic research on ADP-ribosylation signaling and the development of potential cancer immunotherapies .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-34-21-11-10-18(16-22(21)35-2)17-27-24(33)13-12-23-29-30-26-25(31-14-6-3-7-15-31)28-19-8-4-5-9-20(19)32(23)26/h4-5,8-11,16H,3,6-7,12-15,17H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVQSSXKTNYXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The triazoloquinoxaline core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antiviral and antimicrobial activities.

    Biology: The compound’s interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Its structural complexity and functional groups make it a useful intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Triazoloquinoxaline/Pyrazolo-Triazolo-Pyrazine Cores

3-[4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide
  • Key Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-isopropylphenylmethyl substituent.
  • Synthesis : Similar coupling strategies but uses 4-isopropylbenzylamine instead of 3,4-dimethoxybenzylamine.
3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide
  • Key Differences: Replaces the triazoloquinoxaline core with a pyrazolo-triazolo-pyrazine system. The trifluoromethylbenzyl group enhances lipophilicity and metabolic resistance compared to the dimethoxyphenyl group .
  • Activity : The trifluoromethyl group may improve CNS penetration but could introduce off-target interactions due to increased hydrophobicity.

Analogues with Quinolinyl-Pentanamid Backbones

N-(Quinolin-3-yl)-5-(4-(2-(Trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d)
  • Key Differences: Features a quinoline ring instead of triazoloquinoxaline and a piperazine substituent instead of piperidine.
  • Synthesis: Requires sequential chromatography for purification (41% yield), indicating higher synthetic complexity compared to the triazoloquinoxaline-based compound .
5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(Quinolin-3-yl)pentanamide (10f)
  • Key Differences: Substitutes the trifluoromethoxy group with a cyano group, increasing polarity and hydrogen-bonding capacity. This may reduce CNS penetration but improve aqueous solubility .

Data Table: Comparative Properties

Compound Name Core Structure Key Substituents Synthetic Yield (%) Key Functional Attributes
N-[(3,4-Dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide Triazoloquinoxaline 3,4-Dimethoxyphenylmethyl, Piperidin-1-yl Not reported High lipophilicity, CNS targeting
N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d) Quinoline-piperazine Trifluoromethoxyphenyl, Piperazine 41 Enhanced electronegativity
3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide Pyrazolo-triazolo-pyrazine Trifluoromethylbenzyl, 3,4-Dimethylphenyl Not reported High metabolic stability

Research Findings and Implications

  • Piperidine vs. Piperazine: Piperidine-containing compounds (e.g., the target molecule) exhibit reduced basicity compared to piperazine derivatives, which may lower off-target interactions with monoamine transporters .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) improve solubility but may reduce receptor affinity compared to electron-withdrawing groups (e.g., trifluoromethoxy in 10d) .
  • Synthetic Challenges: Triazoloquinoxaline derivatives often require multi-step purifications, whereas quinoline-piperazine compounds (e.g., 10d) face challenges in isolating non-polar intermediates .

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazoloquinoxaline derivatives, which have been studied for various pharmacological effects, including anticancer and antimicrobial activities.

The chemical structure of this compound can be described by the following properties:

PropertyValue
Molecular FormulaC26H30N6O3
Molecular Weight450.56 g/mol
XLogP3-AA2.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count9

Anticancer Activity

Recent studies have shown that compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various triazoloquinoxaline derivatives on melanoma cell lines (A375). Among the tested compounds, some exhibited micromolar range activities with EC50 values indicating their potential as anticancer agents. Specifically, one compound demonstrated an EC50 of 365 nM, showcasing its potency compared to existing treatments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicated that derivatives of triazoloquinoxaline could effectively inhibit the growth of various pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) : In vitro tests showed that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

The mechanism through which this compound exerts its biological effects may involve:

  • DNA Intercalation : Some studies suggest that triazoloquinoxaline derivatives act as DNA intercalators, disrupting the replication process in cancer cells .
  • Apoptosis Induction : The compound has been linked to the upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of related compounds have provided insights into how modifications to the triazoloquinoxaline scaffold can enhance biological activity. For instance:

  • Substituent Effects : Variations in substituents at specific positions on the quinoxaline ring have been shown to significantly influence cytotoxicity and selectivity towards different cancer cell lines .

Case Study 1: Anticancer Efficacy

In a study involving a series of synthesized triazoloquinoxaline derivatives, researchers found that certain modifications led to enhanced cytotoxicity against melanoma cells. The lead compound demonstrated a significant reduction in cell viability at low concentrations (EC50 values in the low micromolar range), indicating its potential as a therapeutic agent for melanoma treatment.

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of these compounds against various bacterial strains. The results highlighted that specific derivatives exhibited strong inhibitory effects at concentrations lower than those required for standard antibiotics, suggesting their potential role in treating resistant bacterial infections.

Q & A

Basic: What synthetic strategies are recommended for constructing the [1,2,4]triazolo[4,3-a]quinoxaline core in this compound?

Answer:
The [1,2,4]triazolo[4,3-a]quinoxaline scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting quinoxaline derivatives with hydrazine or substituted hydrazides under reflux conditions. For example, in analogous compounds, cyclization of 4-(piperidin-1-yl)quinoxaline with triazole precursors (e.g., triazole-3-carboxylic acid derivatives) in the presence of coupling agents like EDCI/HOBt yields the fused triazoloquinoxaline core . Key parameters include temperature control (80–120°C) and solvent selection (e.g., DMF or THF). Post-synthesis, purification via column chromatography (e.g., CHCl₃/MeOH gradients) is critical to isolate high-purity intermediates .

Advanced: How can researchers resolve contradictory bioactivity data across assays for this compound?

Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values) often stem from differences in assay conditions (e.g., pH, co-solvents) or impurities. To mitigate:

  • Purity Verification: Use HPLC (≥98% purity thresholds) and NMR to confirm structural integrity .
  • Assay Standardization: Control variables like ATP concentration in kinase assays or serum content in cell-based studies.
  • Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional cellular assays (e.g., cAMP modulation for GPCR targets) .

    For example, in triazoloquinoxaline analogs, discrepancies in kinase inhibition were traced to residual DMSO; dilution protocols were adjusted to ≤0.1% solvent .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the triazole-quinoxaline fusion and substitution patterns (e.g., piperidinyl vs. morpholinyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₉H₃₁N₇O₃ expected for this compound).
  • HPLC: Quantifies purity (>98% by UV detection at 254 nm) and identifies byproducts from incomplete cyclization .
  • X-ray Crystallography (if feasible): Resolves ambiguous stereochemistry in the propanamide side chain .

Advanced: How can computational methods optimize the compound’s target engagement (e.g., kinase or GPCR inhibition)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like melanocortin receptors (MC4R) or kinases. For example, triazoloquinoxaline analogs showed strong docking scores (GOLD scores >80) with MC4R, correlating with in vitro agonist activity .
  • MD Simulations: Assess binding stability (50–100 ns runs) to identify critical residues (e.g., piperidine interactions with hydrophobic pockets).
  • QSAR Modeling: Correlate substituent effects (e.g., 3,4-dimethoxyphenyl vs. fluorophenyl) with activity trends. Adjust the propanamide linker length to balance potency and solubility .

Basic: What are the documented pharmacological profiles of structurally related triazoloquinoxaline derivatives?

Answer:
Analogous compounds exhibit diverse activities:

  • Kinase Inhibition: F3398-1046 (a close analog) showed GOLD scores of 82.5 in kinase binding assays, suggesting ATP-competitive inhibition .
  • GPCR Modulation: Compounds with piperidinyl-triazoloquinoxaline motifs (e.g., MC4R agonist 1 in ) demonstrated nanomolar EC₅₀ values in cAMP assays .
  • Antimicrobial Activity: Derivatives with thiophene or fluorophenyl substitutions displayed MIC values <1 µM against resistant bacterial strains .

Advanced: What strategies improve the metabolic stability of the 3,4-dimethoxyphenylmethyl group in vivo?

Answer:

  • Bioisosteric Replacement: Substitute methoxy groups with trifluoromethoxy or methylsulfonyl to reduce CYP450-mediated demethylation .
  • ProDrug Approaches: Mask the phenol group (if formed) as acetyl or phosphate esters to enhance plasma stability.
  • Deuterium Labeling: Introduce deuterium at benzylic positions (e.g., CH₂ → CD₂) to slow oxidative metabolism. In related compounds, this extended t₁/₂ by 2–3 fold .

Basic: How should researchers handle solubility challenges during in vitro testing?

Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1%) combined with cyclodextrins (e.g., HP-β-CD) to maintain solubility without cytotoxicity.
  • pH Adjustment: For propanamide-containing compounds, prepare stock solutions in mildly acidic buffers (pH 4–5) to prevent aggregation .
  • Nanoformulation: Encapsulate in PEGylated liposomes for cell-based assays requiring aqueous stability .

Advanced: What synthetic bottlenecks exist in scaling up the propanamide linker synthesis?

Answer:
Key challenges include:

  • Low Yields in Amide Coupling: Optimize coupling agents (e.g., switch from EDCI to HATU) and activate the carboxylic acid precursor as a pentafluorophenyl ester .
  • Racemization: Use chiral auxiliaries (e.g., Oppolzer’s sultam) during propanamide formation to retain stereochemistry .
  • Purification Complexity: Replace silica gel chromatography with recrystallization (e.g., ethyl acetate/hexane) for large-scale batches .

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